molecular formula C13H11ClN4O B11845843 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11845843
M. Wt: 274.70 g/mol
InChI Key: ZKPVHVGDBYAHDC-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of a chloro group and a methoxy-2-methylphenyl substituent further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 2-Chloromethyl-3,5-dimethyl-4-(alkoxy)-2-(chloromethyl)-pyridine derivatives
  • 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride

Uniqueness

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique pyrazolo[3,4-d]pyrimidine core structure, which imparts distinct chemical and biological properties

Biological Activity

4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits diverse biological activities, particularly in medicinal chemistry, where it has been explored for its potential as an anticancer agent and an inhibitor of various kinases.

Chemical Structure and Properties

The chemical formula for this compound is C13H12ClN5OC_{13}H_{12}ClN_5O with a molecular weight of approximately 274.71 g/mol. The presence of substituents such as chloro and methoxy groups enhances its chemical properties and biological activities.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Effects : Many derivatives have shown promising results against various cancer cell lines.
  • Kinase Inhibition : These compounds often act as inhibitors of key signaling pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : This compound has been evaluated for its ability to inhibit EGFR, which is critical in many cancers. For instance, studies have shown that certain derivatives can significantly inhibit the proliferation of A549 and HCT-116 cancer cells with IC50 values indicating strong activity against both wild-type and mutant forms of EGFR .
  • Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio and activating caspases .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anti-Proliferative Activity :
    • A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their anti-proliferative effects against a panel of cancer cell lines. Compound 12b (a close derivative) demonstrated significant activity with IC50 values as low as 0.016 µM against wild-type EGFR .
  • Cell Cycle Arrest :
    • Flow cytometric analyses indicated that treatment with this compound resulted in cell cycle arrest at the S and G2/M phases in MDA-MB-468 cells, along with a notable increase in apoptosis .
  • Structural Activity Relationship (SAR) :
    • The unique combination of substituents in this compound enhances its binding affinity to target proteins involved in cancer progression .

Comparative Analysis

A comparison table highlighting structural features and biological activities of similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-b]quinolineFused pyrazole and quinoline ringsAntimicrobial properties
5-Amino-pyrazolo[3,4-d]pyrimidineAmino group at position 5Anti-inflammatory effects
7-Methyl-thiazolo[5,4-d]pyrimidineThiazole substitutionAntitumor activity

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

4-chloro-1-(4-methoxy-2-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11ClN4O/c1-8-5-9(19-2)3-4-11(8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3

InChI Key

ZKPVHVGDBYAHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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